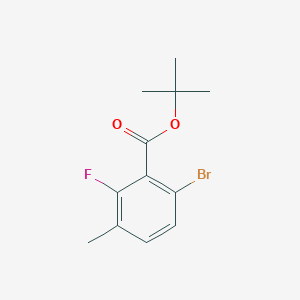

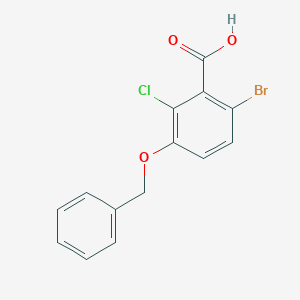

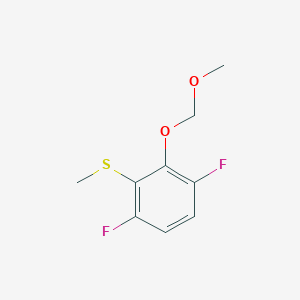

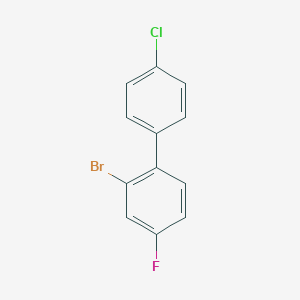

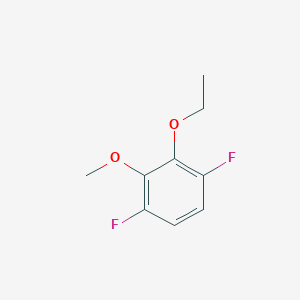

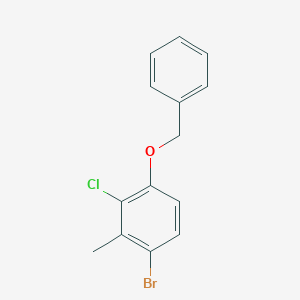

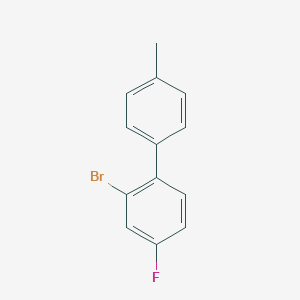

2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl”, biphenyl compounds can be synthesized through various methods. One such method involves the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl” are not explicitly mentioned in the available resources .Mechanism of Action

Target of Action

Biphenyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The compound’s mode of action is likely related to its role in organic synthesis. For instance, it may be involved in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, the compound could act as an organoboron reagent, contributing to the formation of new carbon-carbon bonds .

Biochemical Pathways

In the context of sm cross-coupling, the compound could influence the transmetalation step, where the organoboron group is transferred from boron to palladium .

Pharmacokinetics

For instance, biphenyls are generally lipophilic, which can influence their absorption and distribution .

Result of Action

The molecular and cellular effects of 2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl’s action would depend on its specific application. In the context of SM cross-coupling, the compound’s action would result in the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl. For instance, the efficiency of SM cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst .

Advantages and Limitations for Lab Experiments

2-Br-4-F-4'-Me-1,1'-biphenyl is a useful reagent in organic synthesis. It is relatively easy to synthesize and can be used in a variety of reactions. However, it is toxic and should be handled with care. In addition, it is not soluble in water and must be handled in an inert atmosphere.

Future Directions

Future research on 2-Br-4-F-4'-Me-1,1'-biphenyl may focus on its potential applications in the fields of pharmaceuticals, materials science, and biotechnology. In particular, further studies may be conducted to explore its potential as an inhibitor of enzymes involved in drug metabolism, its anti-inflammatory and anti-cancer properties, and its neuroprotective effects. Additionally, further studies may be conducted to explore its potential applications in the synthesis of novel heterocyclic compounds and its ability to act as an intermediate in the formation of various organic compounds.

Synthesis Methods

2-Br-4-F-4'-Me-1,1'-biphenyl can be synthesized from the reaction of 4-bromo-2-fluorobenzaldehyde and 4-methoxybenzyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an aqueous medium at a temperature of 80-90 °C. The product is purified by recrystallization from ethanol.

Scientific Research Applications

2-Br-4-F-4'-Me-1,1'-biphenyl has been studied for its potential applications in various scientific fields. It has been used as a starting material in the synthesis of novel heterocyclic compounds, such as pyridines and quinolines. It has also been used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. Furthermore, it has been used in the synthesis of various pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents.

Biochemical Analysis

Biochemical Properties

It is known that brominated and fluorinated biphenyls can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

properties

IUPAC Name |

2-bromo-4-fluoro-1-(4-methylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQLNSCWKTXCFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.